Cas no 86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol)

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Chemical and Physical Properties
Names and Identifiers
-
- (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
- (R)- 2-AMINO-3-METHYL-1,1-DIPHENYL-1-BUTANOL
- (R)-2-Amino-3-methyl-1,1-diphenylbutanol
- R-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- (2r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- (r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- Oprea1_417947
- FD1205
- OR304009
- AX8047052
- AB0027107
- ST2414402
- W8901
- AM20060741
- (2R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
- (R)-(+)-2-Amino-
- Benzenemethanol, α-(1-amino-2-methylpropyl)-α-phenyl-, (R)- (ZCI)
- α-[(1R)-1-Amino-2-methylpropyl]-α-phenylbenzenemethanol (ACI)
- (+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
- (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
-
- MDL: MFCD00205594
- Inchi: 1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1
- InChI Key: LNQVZZGGOZBOQS-MRXNPFEDSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)C(C)C
Computed Properties
- Exact Mass: 255.16200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 46.2
- Tautomer Count: 6
- Surface Charge: 0
Experimental Properties
- Color/Form: Powder
- Melting Point: 96.0 to 101.0 deg-C
- Flash Point: 210.6℃
- PSA: 46.25000
- LogP: 3.60610
- Sensitiveness: Sensitive to air
- Optical Activity: [α]20/D +132°, c = 1 in chloroform
- Solubility: Not determined
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A588047-250mg |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 95% | 250mg |
$25.0 | 2024-04-15 | |
abcr | AB223212-250 mg |
2-Amino-3-methyl-1,1-diphenylbutan-1-ol, 97%; . |
86695-06-9 | 97% | 250MG |
€85.20 | 2023-01-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019344-1g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 98% | 1g |
¥236 | 2024-05-21 | |
eNovation Chemicals LLC | D517826-1g |
(R)-(+)-2-AMino-3-Methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 97% | 1g |
$370 | 2024-05-24 | |
Ambeed | A588047-25g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 95% | 25g |
$487.0 | 2024-04-15 | |
Chemenu | CM109355-25g |
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol |
86695-06-9 | 95+% | 25g |
$430 | 2021-06-17 | |
eNovation Chemicals LLC | Y1316210-25g |
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol |
86695-06-9 | 95.0% | 25g |
$600 | 2024-06-05 | |
TRC | A638078-100mg |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
Ambeed | A588047-1g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 95% | 1g |
$50.0 | 2024-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R834147-5g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 98% | 5g |
¥1,013.40 | 2022-08-31 |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux
Synthetic Circuit 3
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ; 0 °C; 4 h, rt
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
2.1 Solvents: Diethyl ether
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
Synthetic Circuit 10
2.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt; 10 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux
Synthetic Circuit 11
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; overnight, rt
3.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt; 10 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux
Synthetic Circuit 12
1.2 Reagents: Hydrochloric acid Solvents: Water
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Raw materials
- O-Methyl-D-valine hydrochloride
- (2R)-2-amino-3-methyl-butanoic acid
- Carbamic acid, [(1R)-1-(hydroxydiphenylmethyl)-2-methylpropyl]-,1,1-dimethylethyl ester
- L-Valine methyl ester hydrochloride
- L-Valine
- H-D-Val-OMe Hydrochloride
- Benzene, 1,1'-[(methoxymethoxy)methylene]bis-
- D-Boc Valine Methyl Ester
- [S(S)]-N-[(1R)-1-[(Methoxymethoxy)diphenylmethyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide
- [S(S)]-N-[(1S)-1-[(Methoxymethoxy)diphenylmethyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide
- (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- N-Benzyloxycarbonyl D-Valine Methyl Ester
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Preparation Products
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
5. Back matter
Additional information on (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Comprehensive Overview of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS No. 86695-06-9)
The compound (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS No. 86695-06-9) is a chiral amino alcohol with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the diphenyl and methyl groups, make it a valuable intermediate for the development of enantioselective catalysts and bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in asymmetric synthesis and medicinal chemistry, aligning with the growing demand for chiral building blocks in drug discovery.
One of the key reasons for the popularity of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is its utility in stereoselective reactions. The (R)-(+) enantiomer is particularly sought after for its ability to induce chirality in target molecules, a critical factor in the synthesis of pharmaceutical intermediates. Recent studies highlight its use in the preparation of β-adrenergic receptor ligands, which are pivotal in cardiovascular and respiratory therapies. This aligns with current trends in precision medicine, where enantiopure compounds are essential for minimizing side effects and enhancing efficacy.
From a synthetic chemistry perspective, the CAS No. 86695-06-9 compound offers versatility. Its amino alcohol functionality allows for facile derivatization, enabling the creation of diverse chemo- and regioselective products. This adaptability is particularly relevant in the context of green chemistry, as researchers seek sustainable methods to reduce waste and improve atom economy. The compound’s stability under various reaction conditions further enhances its appeal for high-throughput screening and combinatorial chemistry applications.
In the realm of material science, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has shown promise as a precursor for functionalized polymers and liquid crystals. Its aromatic and chiral properties contribute to the design of advanced materials with tailored optical and mechanical characteristics. This intersects with the rising interest in smart materials and nanotechnology, where molecular precision is paramount.
For those searching "chiral amino alcohol applications" or "CAS 86695-06-9 uses", this compound exemplifies how enantiopure intermediates drive innovation across multiple disciplines. Its relevance to drug development, catalysis, and material design underscores its importance in contemporary research. As the scientific community continues to explore sustainable synthesis and targeted therapies, compounds like (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol will remain at the forefront of discovery.
86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) Related Products
- 144054-70-6((S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol)
- 1021254-14-7(1-(3,4-difluorobenzoyl)-4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)
- 2034399-69-2(6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine)
- 62126-74-3(phenol, 3-ethyl-2,4-dimethyl-)
- 2228970-01-0(2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol)
- 353-54-8(Fluorotribromomethane)
- 2757894-96-3(3-Oxo-1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylic acid)
- 1596041-17-6(1-2-(1-methyl-1H-imidazol-2-yl)ethylcyclopropan-1-amine)
- 1040378-29-7(2-(1-isocyanoethyl)-1-methoxy-4-methylbenzene)
- 1171661-11-2(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)
